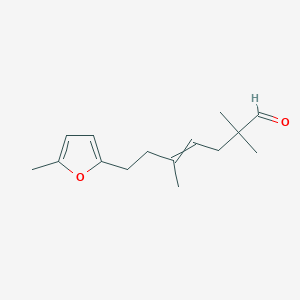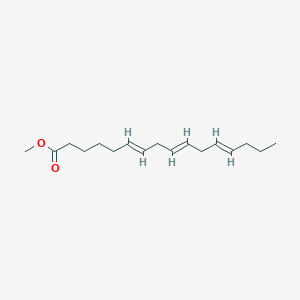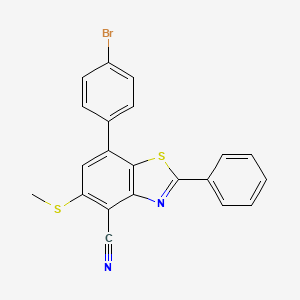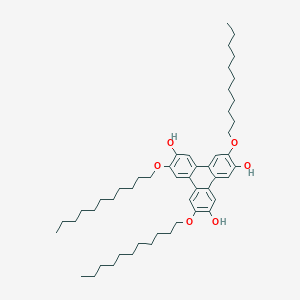
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol is a chemical compound with the molecular formula C51H78O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three undecyloxy groups and three hydroxyl groups attached to the triphenylene core
Preparation Methods
The synthesis of 3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol typically involves the following steps:
Starting Materials: The synthesis begins with triphenylene as the core structure.
Alkylation: The triphenylene core is alkylated with undecyl bromide in the presence of a base such as potassium carbonate to introduce the undecyloxy groups.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the oxidation state of the triphenylene core.
Substitution: The undecyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol involves its interaction with molecular targets through its hydroxyl and undecyloxy groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with aromatic systems. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
3,7,10-Tris(undecyloxy)triphenylene-2,6,11-triol can be compared with other similar compounds such as:
3,7,10-Tripentoxytriphenylene-2,6,11-triol: Similar structure but with pentoxy groups instead of undecyloxy groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: Contains six hydroxyl groups and no alkyl groups.
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy): Similar structure with pentyloxy groups.
The uniqueness of this compound lies in its specific combination of undecyloxy and hydroxyl groups, which confer distinct physical and chemical properties compared to its analogs .
Properties
CAS No. |
921938-33-2 |
|---|---|
Molecular Formula |
C51H78O6 |
Molecular Weight |
787.2 g/mol |
IUPAC Name |
3,7,10-tri(undecoxy)triphenylene-2,6,11-triol |
InChI |
InChI=1S/C51H78O6/c1-4-7-10-13-16-19-22-25-28-31-55-49-37-43-40(34-46(49)52)41-35-47(53)50(56-32-29-26-23-20-17-14-11-8-5-2)38-44(41)45-39-51(48(54)36-42(43)45)57-33-30-27-24-21-18-15-12-9-6-3/h34-39,52-54H,4-33H2,1-3H3 |
InChI Key |
KSQBFGRIBDKJNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCCCCCCC)OCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)
![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
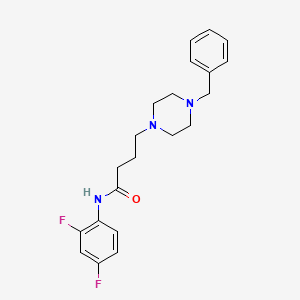
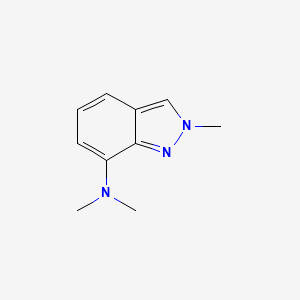
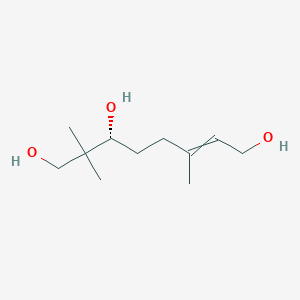
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
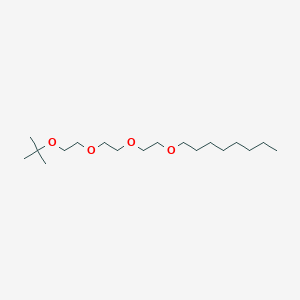
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
